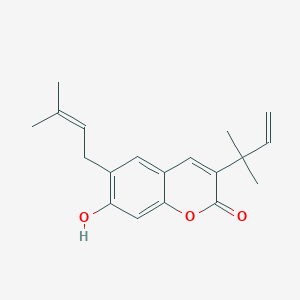![molecular formula C43H59NO16 B12295382 [12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12295382.png)
[12-Acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[113103,1004,7]heptadec-13-en-2-il] benzoato es un compuesto orgánico complejo con una estructura multifacética
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de [12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-il] benzoato involucra múltiples pasos, cada uno de los cuales requiere condiciones de reacción específicas. El proceso generalmente comienza con la preparación de la estructura tetracyclica central, seguida de la adición secuencial de varios grupos funcionales. Los pasos clave incluyen:
Formación del núcleo tetracyclico: Este paso implica reacciones de ciclización, a menudo catalizadas por ácidos o bases de Lewis, para formar la estructura central.
Modificaciones de grupos funcionales: Introducción de grupos hidroxilo, acetoxi y metoxicarboniloxi a través de reacciones de esterificación, acilación e hidroxilación.
Ensamblaje final: Reacciones de acoplamiento para unir la porción benzoato, a menudo utilizando agentes de acoplamiento como DCC (diciclohexilcarbodiimida) o EDC (etil (dimetilaminopropil) carbodiimida).
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la optimización de la ruta sintética para aumentar el rendimiento y la pureza. Se pueden emplear técnicas como la química de flujo continuo y la síntesis automatizada para escalar el proceso de producción de manera eficiente.
Análisis De Reacciones Químicas
Tipos de reacciones
[12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-il] benzoato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o aldehídos utilizando agentes oxidantes como PCC (clorocromato de piridinio) o KMnO₄ (permanganato de potasio).
Reducción: Los grupos carbonilo se pueden reducir a alcoholes utilizando agentes reductores como NaBH₄ (borohidruro de sodio) o LiAlH₄ (hidruro de aluminio y litio).
Sustitución: Los grupos acetoxi y metoxicarboniloxi pueden sufrir reacciones de sustitución nucleofílica, a menudo facilitadas por bases o nucleófilos.
Reactivos y condiciones comunes
Agentes oxidantes: PCC, KMnO₄
Agentes reductores: NaBH₄, LiAlH₄
Bases: NaOH (hidróxido de sodio), K₂CO₃ (carbonato de potasio)
Nucleófilos: NH₃ (amoníaco), R-OH (alcoholes)
Productos principales
Los principales productos formados a partir de estas reacciones incluyen varios derivados oxidados o reducidos, así como compuestos sustituidos con grupos funcionales modificados.
Aplicaciones Científicas De Investigación
Química
En química, este compuesto se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Sus diversos grupos funcionales lo convierten en un intermedio versátil en la síntesis orgánica.
Biología
En la investigación biológica, este compuesto se puede utilizar para estudiar las interacciones enzimáticas y las vías metabólicas debido a sus múltiples sitios reactivos.
Medicina
En medicina, los derivados de este compuesto pueden exhibir actividades farmacológicas, lo que lo convierte en un posible candidato para el desarrollo de fármacos.
Industria
En el sector industrial, este compuesto se puede utilizar en la producción de productos químicos y materiales especiales, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de [12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-il] benzoato implica su interacción con dianas moleculares específicas, como enzimas o receptores. Los múltiples grupos funcionales del compuesto le permiten formar varias interacciones, incluidos enlaces de hidrógeno, interacciones hidrófobas y enlaces covalentes, con sus dianas. Estas interacciones pueden modular la actividad de las moléculas diana, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- [12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-il] acetato
- [12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-il] propanoato
Singularidad
La singularidad de [12-Acetoxi-1,9-dihidroxi-15-[2-hidroxi-4,4-dimetil-3-[(2-metilpropan-2-il)oxicarbonilamino]pentanoil]oxi-4-metoxicarboniloxi-10,14,17,17-tetrametil-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-il] benzoato radica en su disposición específica de grupos funcionales y la reactividad química resultante. En comparación con compuestos similares, puede exhibir actividades biológicas o propiedades químicas únicas, lo que lo hace valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C43H59NO16 |
|---|---|
Peso molecular |
845.9 g/mol |
Nombre IUPAC |
[12-acetyloxy-1,9-dihydroxy-15-[2-hydroxy-4,4-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]oxy-4-methoxycarbonyloxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C43H59NO16/c1-21-24(57-35(50)28(47)31(38(3,4)5)44-36(51)59-39(6,7)8)19-43(53)33(58-34(49)23-16-14-13-15-17-23)30-41(11,32(48)29(56-22(2)45)27(21)40(43,9)10)25(46)18-26-42(30,20-55-26)60-37(52)54-12/h13-17,24-26,28-31,33,46-47,53H,18-20H2,1-12H3,(H,44,51) |
Clave InChI |
AHXICHPPXIGCBN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C(C)(C)C)NC(=O)OC(C)(C)C)O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)OC)O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


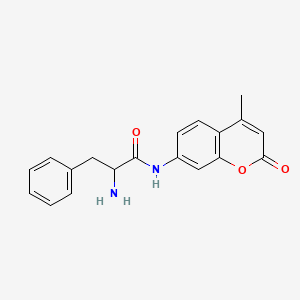
![33-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid;6-(methylamino)hexane-1,2,3,4,5-pentol](/img/structure/B12295324.png)
![Benzyl 6-phenyl-3,7-dioxaspiro[bicyclo[4.1.0]heptane-2,4'-piperidine]-1'-carboxylate](/img/structure/B12295330.png)
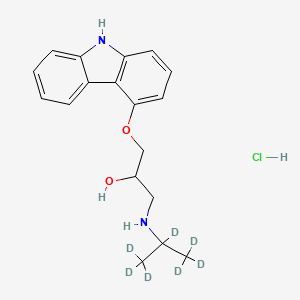

![(2Z)-2-[(2E,4E)-5-[5-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,3,3-trimethyl-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]indole;chloride](/img/structure/B12295339.png)
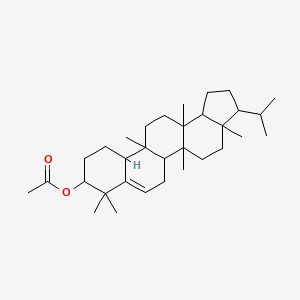
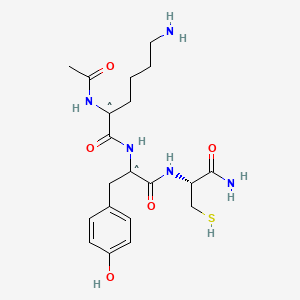


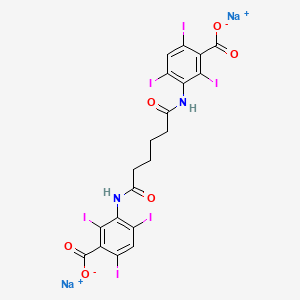
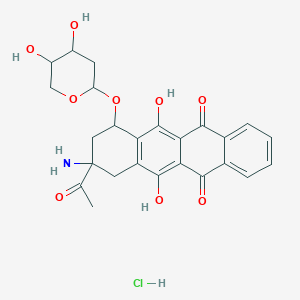
![2,2-Difluoro-6-azaspiro[3.5]nonane](/img/structure/B12295360.png)
